molecular formula C17H16N6O4S B12388987 Cox-2-IN-31

Cox-2-IN-31

Cat. No.: B12388987
M. Wt: 400.4 g/mol
InChI Key: CDNINLNBPIYEHO-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-31 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the reaction of a substituted benzene derivative with a suitable electrophile to form the core structure. This is followed by further functionalization through reactions such as halogenation, nitration, or sulfonation to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: Cox-2-IN-31 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Cox-2-IN-31 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of cyclooxygenase-2 and its effects on various chemical pathways.

    Biology: Investigated for its role in modulating inflammatory responses and its potential as a therapeutic agent in inflammatory diseases.

    Medicine: Explored for its potential in treating conditions such as arthritis, cancer, and other inflammatory disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery

Mechanism of Action

Cox-2-IN-31 can be compared with other cyclooxygenase-2 inhibitors such as celecoxib, rofecoxib, and etoricoxib. While all these compounds share the common mechanism of selectively inhibiting cyclooxygenase-2, this compound may have unique structural features that contribute to its specificity and potency. For example, this compound may exhibit different binding affinities or selectivity profiles compared to other inhibitors .

Comparison with Similar Compounds

Cox-2-IN-31 stands out due to its unique chemical structure and potential therapeutic applications, making it a valuable compound in the field of medicinal chemistry.

Properties

Molecular Formula

C17H16N6O4S

Molecular Weight

400.4 g/mol

IUPAC Name

5-amino-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1-(4-sulfamoylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C17H16N6O4S/c18-16-15(17(25)22-20-9-11-1-5-13(24)6-2-11)10-21-23(16)12-3-7-14(8-4-12)28(19,26)27/h1-10,24H,18H2,(H,22,25)(H2,19,26,27)/b20-9+

InChI Key

CDNINLNBPIYEHO-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.